molecular formula C19H17FO3 B5242710 9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B5242710
M. Wt: 312.3 g/mol
InChI Key: FVIGCDUZVGXOGK-UHFFFAOYSA-N
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Description

9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, commonly known as Flunarizine, is a potent calcium channel blocker that has been widely used in scientific research for its various pharmacological activities. Flunarizine is a member of the xanthene family of compounds, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism Of Action

The mechanism of action of Flunarizine is primarily through its calcium channel blocking activity. It binds to the L-type calcium channels and inhibits the influx of calcium ions into the cells, which leads to the inhibition of neurotransmitter release and the relaxation of smooth muscle cells. This mechanism is responsible for its anticonvulsant, anti-migraine, and anti-inflammatory properties.

Biochemical And Physiological Effects

Flunarizine has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and dopamine, which are involved in the pathogenesis of various neurological disorders. Flunarizine has also been shown to decrease the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various autoimmune diseases.

Advantages And Limitations For Lab Experiments

Flunarizine has several advantages for lab experiments. It is a potent calcium channel blocker that can be used to study the role of calcium channels in various physiological and pathological processes. Flunarizine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Flunarizine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Flunarizine is also known to have some side effects, such as sedation and weight gain, which can confound experimental results.

Future Directions

There are several future directions for research on Flunarizine. One direction is to investigate its potential as a therapeutic agent for various neurological disorders such as epilepsy and Parkinson's disease. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological activities of Flunarizine and to develop new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, Flunarizine is a potent calcium channel blocker that has been widely studied for its various pharmacological activities. It has been shown to have anticonvulsant, anti-migraine, and anti-inflammatory properties, which make it useful in the treatment of various neurological and autoimmune disorders. Flunarizine has several advantages for lab experiments, but also has some limitations that need to be considered. Further research is needed to fully understand the molecular mechanisms underlying the pharmacological activities of Flunarizine and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

Flunarizine can be synthesized through a multistep process starting from 3-fluorobenzaldehyde. The first step involves the condensation of 3-fluorobenzaldehyde with cyclohexanone to form 9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. The product is then purified through recrystallization to obtain Flunarizine in its pure form.

Scientific Research Applications

Flunarizine has been extensively studied for its various pharmacological activities. It has been shown to exhibit potent calcium channel blocking activity, which makes it useful in the treatment of various neurological disorders such as migraine, epilepsy, and Parkinson's disease. Flunarizine has also been shown to have antihistaminic and anti-inflammatory properties, which make it useful in the treatment of allergies and autoimmune diseases.

properties

IUPAC Name

9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO3/c20-12-5-1-4-11(10-12)17-18-13(21)6-2-8-15(18)23-16-9-3-7-14(22)19(16)17/h1,4-5,10,17H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIGCDUZVGXOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-fluorophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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